(4-Bromo-2-methylbutan-2-yl)benzene

概要

説明

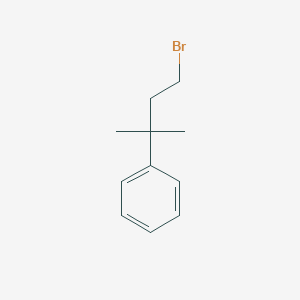

(4-Bromo-2-methylbutan-2-yl)benzene is an organic compound with the molecular formula C₁₁H₁₅Br It is a derivative of benzene, where a bromine atom is attached to the fourth carbon of the benzene ring, and a 2-methylbutan-2-yl group is attached to the second carbon

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-methylbutan-2-yl)benzene typically involves the bromination of 2-methylbutan-2-ylbenzene. The process can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction parameters such as temperature, pressure, and bromine concentration are meticulously controlled to achieve high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

化学反応の分析

Types of Reactions: (4-Bromo-2-methylbutan-2-yl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

Substitution: Formation of phenols, nitriles, or amines.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of 2-methylbutan-2-ylbenzene.

科学的研究の応用

(4-Bromo-2-methylbutan-2-yl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of (4-Bromo-2-methylbutan-2-yl)benzene depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

類似化合物との比較

(4-Chloro-2-methylbutan-2-yl)benzene: Similar structure with a chlorine atom instead of bromine.

(4-Fluoro-2-methylbutan-2-yl)benzene: Similar structure with a fluorine atom instead of bromine.

(4-Iodo-2-methylbutan-2-yl)benzene: Similar structure with an iodine atom instead of bromine.

Uniqueness: (4-Bromo-2-methylbutan-2-yl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective.

生物活性

(4-Bromo-2-methylbutan-2-yl)benzene, with the molecular formula C₁₁H₁₅Br, is a halogenated alkylbenzene that exhibits significant biological activity. This compound is characterized by a bromine atom attached to the benzene ring and a branched alkyl chain, which influences its chemical reactivity and biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is crucial for its biological activity. The presence of the bromine atom allows for electrophilic aromatic substitution reactions, which are fundamental in modifying the compound's properties and enhancing its biological interactions. The molecular weight of this compound is approximately 227.1 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅Br |

| Molecular Weight | 227.1 g/mol |

| Functional Groups | Bromine, Alkyl Chain |

| Classification | Halogenated Alkylbenzene |

The primary mechanism of action for this compound involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, allowing the compound to interact with various nucleophilic sites on enzymes and proteins. This interaction can lead to:

- Enzyme Inhibition or Activation : The formation of stable intermediates during the reaction can modulate enzyme activity.

- Alterations in Gene Expression : The compound influences signaling pathways that regulate gene expression patterns.

- Impact on Cellular Metabolism : By interacting with metabolic enzymes, it affects overall metabolic flux within cells.

Cellular Effects

Research indicates that this compound can significantly influence cellular processes:

- Cell Signaling Pathways : It modulates key signaling molecules, leading to changes in cellular responses.

- Gene Expression : The compound alters gene expression patterns through its interaction with transcription factors.

- Metabolic Activity : It affects metabolic pathways by interacting with critical metabolic enzymes.

Temporal Effects

Studies have shown that the biological effects of this compound can vary over time. While the compound is relatively stable, it may degrade under certain conditions, impacting its long-term effects on cellular functions such as gene expression and metabolism.

Study 1: Electrophilic Aromatic Substitution

A study demonstrated that this compound undergoes electrophilic aromatic substitution effectively, generating various intermediates that can interact with biological macromolecules. This property is essential for its potential applications in pharmaceuticals.

Study 2: Interaction with Enzymes

In vitro experiments revealed that this compound interacts with specific enzymes involved in metabolic pathways. The compound was shown to inhibit certain enzymatic activities, leading to altered metabolic profiles in treated cells .

Study 3: Gene Expression Modulation

Another study focused on the compound's ability to modulate gene expression in response to environmental stimuli. Results indicated that exposure to this compound resulted in significant changes in the expression levels of genes associated with stress responses and metabolic regulation .

特性

IUPAC Name |

(4-bromo-2-methylbutan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBMCTHMOSBLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288140 | |

| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-97-3 | |

| Record name | NSC54366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。